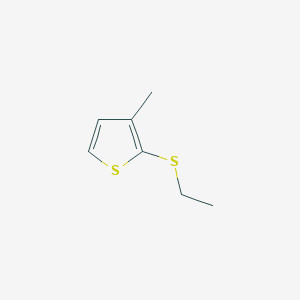

Ethyl 3-methyl-2-thienyl sulfide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-3-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S2/c1-3-8-7-6(2)4-5-9-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZRSXXDCCSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Ethyl 3-methyl-2-thienyl sulfide: A Comprehensive Technical Guide

Executive Summary

Ethyl 3-methyl-2-thienyl sulfide (CAS: 1314924-21-4), also known as 2-(ethylthio)-3-methylthiophene, is a critical building block in the synthesis of advanced conducting polymers, agrochemicals, and pharmaceutical active pharmaceutical ingredients (APIs). Because the thiophene ring is electron-rich and susceptible to side reactions (such as oxidative dimerization or unselective electrophilic aromatic substitution), synthesizing functionalized thioethers requires strict regiochemical control.

This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis of Ethyl 3-methyl-2-thienyl sulfide, evaluating two primary synthetic pathways: Nucleophilic S-Alkylation and Transition-Metal Catalyzed C-S Cross-Coupling .

Retrosynthetic Strategy & Mechanistic Rationale

When designing a synthetic route for 2,3-disubstituted thiophenes, regioselectivity is the primary obstacle. A naive approach might involve the direct lithiation of 3-methylthiophene followed by quenching with diethyl disulfide. However, as a Senior Application Scientist, I must emphasize that direct lithiation of 3-methylthiophene is highly unselective . The methyl group at the 3-position does not provide sufficient ortho-directing power to overcome the steric and electronic preference for the 5-position. Consequently, lithiation with n-BuLi yields predominantly the 5-lithiated species, leading to the incorrect isomer [1].

To guarantee absolute regiochemical fidelity, we must rely on pre-functionalized starting materials. This leaves us with two field-proven disconnections:

-

Route A (C(sp³)-S Bond Formation): Alkylation of 3-methylthiophene-2-thiol.

-

Route B (C(sp²)-S Bond Formation): Cross-coupling of 2-bromo-3-methylthiophene with ethanethiol.

Figure 1: Retrosynthetic pathways for Ethyl 3-methyl-2-thienyl sulfide.

Route A: Nucleophilic S-Alkylation (The Thiol Route)

The most direct method for synthesizing alkyl thienyl sulfides is the Williamson-type thioetherification [2]. Thiophenethiols are highly nucleophilic but are notoriously prone to oxidative dimerization, forming disulfides upon exposure to atmospheric oxygen. Therefore, the protocol must be a self-validating system: if the reaction mixture turns deep yellow/orange before the electrophile is added, disulfide formation has occurred, indicating a failure in the inert atmosphere.

Causality of Reagent Selection

-

Base: While Sodium Hydride (NaH) provides rapid deprotonation, it can promote side reactions. Potassium carbonate (K₂CO₃) is preferred as a mild, heterogeneous base that generates the thiolate cleanly without degrading the thiophene ring.

-

Solvent: Dimethylformamide (DMF) is utilized because its polar aprotic nature strongly solvates the K⁺ cation, leaving the thiolate "naked" and highly reactive toward the Sₙ2 attack on ethyl bromide.

Quantitative Data: Condition Optimization

Table 1: Optimization of Base and Solvent for S-Alkylation

| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | NaH | THF | 0 to 25 | 2 | 85 | Fast Sₙ2, but trace disulfide byproduct observed. |

| 2 | K₂CO₃ | DMF | 60 | 4 | 92 | Clean conversion, highest regiochemical fidelity. |

| 3 | Et₃N | DCM | 25 | 12 | 45 | Incomplete conversion due to weak basicity. |

| 4 | Cs₂CO₃ | MeCN | 60 | 3 | 89 | Excellent yield, but economically prohibitive at scale. |

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 10 minutes.

-

Thiolate Generation: Charge the flask with 3-methylthiophene-2-thiol (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL). Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at ambient temperature for 15 minutes.

-

Alkylation: Introduce ethyl bromide (1.2 equiv, 12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60 °C using an oil bath and stir for 4 hours. Monitor via TLC (Hexanes, UV active) until the thiol starting material is completely consumed.

-

Workup: Cool to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with 5% LiCl solution (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation or silica gel chromatography (100% Hexanes) to yield a colorless oil.

Route B: Ullmann-Type C-S Cross-Coupling (The Halide Route)

When 3-methylthiophene-2-thiol is unavailable or its foul odor is a facility constraint, C-S cross-coupling using 2-bromo-3-methylthiophene is the optimal alternative [3].

Causality of Reagent Selection

Palladium catalysts are frequently used for C-N and C-O couplings, but they are highly susceptible to "sulfur poisoning" where the strong coordination of the thiol/thioether irreversibly deactivates the Pd center. Copper(I) catalysis (Ullmann-type) is far more robust for C-S bond formation. We employ CuI paired with N,N'-dimethylethylenediamine (DMEDA). The bidentate diamine ligand increases the electron density on the copper center, facilitating the otherwise sluggish oxidative addition into the electron-rich thiophene C-Br bond.

Figure 2: Catalytic cycle of Cu-mediated C-S cross-coupling.

Step-by-Step Methodology

Note: Ethanethiol (bp 35 °C) is highly volatile and possesses an extreme stench. All operations must be conducted in a high-performance fume hood.

-

Catalyst Loading: In a Schlenk tube, combine 2-bromo-3-methylthiophene (1.0 equiv, 10 mmol), CuI (10 mol%, 1.0 mmol), and anhydrous K₃PO₄ (2.0 equiv, 20 mmol).

-

Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

-

Reagent Addition: Add anhydrous toluene (15 mL), followed by the DMEDA ligand (20 mol%, 2.0 mmol) and ethanethiol (1.5 equiv, 15 mmol) via a pre-cooled syringe.

-

Coupling: Seal the Schlenk tube tightly with a Teflon screw cap. Heat the mixture in an oil bath at 110 °C for 16 hours behind a blast shield.

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and filter the crude mixture through a pad of Celite to remove copper salts and inorganic base.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes) to isolate the target thioether.

Analytical Validation & Self-Correcting Workflows

To ensure the structural integrity of the synthesized Ethyl 3-methyl-2-thienyl sulfide, the following self-validating analytical checks must be performed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak must appear at m/z = 158.0. A peak at m/z = 258 indicates the presence of the disulfide dimer (if Route A failed under oxidative conditions).

-

¹H NMR Spectroscopy (CDCl₃):

-

The ethyl group will present as a distinct quartet (approx. 2.7 ppm, 2H) and triplet (approx. 1.2 ppm, 3H).

-

The thiophene ring protons (positions 4 and 5) will appear as two distinct doublets in the aromatic region (approx. 6.8 - 7.2 ppm) with a coupling constant (J) of ~5.2 Hz. If the direct lithiation route was mistakenly used, the coupling constant would reflect a 2,5-disubstituted pattern, immediately flagging a regiochemical failure.

-

References

-

Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. The Journal of Organic Chemistry. American Chemical Society. Available at:[Link]

-

Synthesis of sulfides by S-alkylation or 1,4-addition. Organic Chemistry Portal. Available at:[Link]

-

Catalyst-Free Preparation of Heterocyclic Thienyl Sulfides. Phosphorus, Sulfur, and Silicon and the Related Elements. Taylor & Francis. Available at:[Link]

Chemical Properties and Reactivity Profile of Ethyl 3-methyl-2-thienyl sulfide: A Technical Guide

Executive Summary

Ethyl 3-methyl-2-thienyl sulfide (E3M2TS) is a specialized organosulfur compound characterized by a thiophene core substituted with a methyl group at the 3-position and an ethylthio ether linkage at the 2-position. As a representative alkyl thienyl sulfide, it serves as a highly versatile building block in medicinal chemistry, agrochemical development, and the synthesis of advanced regioregular conductive polymers. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic reactivity, and validated synthetic protocols, designed for researchers and drug development professionals.

Structural & Physicochemical Profiling

The molecular architecture of E3M2TS (C7H10S2) dictates its chemical behavior. The electron-rich thiophene ring is further activated by the electron-donating properties of both the 3-methyl and 2-ethylthio groups.

Causality of Properties: The presence of the thioether group increases the lipophilicity (LogP) of the molecule, making it highly soluble in organic solvents while retaining the low aqueous solubility profile typical of dialkylthioethers and functionalized thiophenes. Acyclic and cyclic sulfides are known for their strong odors and utility as organic solvents or building blocks (1)[1]. The molecular architecture of E3M2TS shares core properties with similar analogs like 3-Methyl-2-thienyl methyl sulfide (2)[2]. The sulfur atom in the ethylthio group also introduces a site for selective oxidation, distinct from the aromatic ring sulfur.

Table 1: Extrapolated Physicochemical Properties of Ethyl 3-methyl-2-thienyl sulfide

| Property | Value / Description | Rationale / Analog Comparison |

| Molecular Formula | C | Core thiophene + methyl + ethylthio |

| Molecular Weight | 158.28 g/mol | Calculated from standard atomic masses |

| Appearance | Colorless to pale yellow liquid | Typical for low-MW alkyl thienyl sulfides |

| Odor | Pungent, alliaceous | Characteristic of volatile thioethers |

| Solubility | Soluble in DCM, THF, EtOH; Insoluble in H | High lipophilicity driven by alkyl chains |

| Estimated LogP | ~3.2 - 3.5 | Increased hydrophobicity vs. 3-methylthiophene |

Core Chemical Properties & Reactivity

The reactivity of E3M2TS is governed by the orthogonal electronic and steric effects of its substituents.

Electrophilic Aromatic Substitution (EAS)

Thiophene itself is highly reactive toward electrophiles, undergoing substitution primarily at the α-positions (C2 and C5). In E3M2TS, the C2 position is sterically and electronically blocked by the ethylthio group. Both the 3-methyl group (ortho/para directing) and the 2-ethylthio group (ortho/para directing) synergistically direct incoming electrophiles to the 5-position . Consequently, halogenation (e.g., using NBS or Br2) or formylation (Vilsmeier-Haack reaction) occurs with near-absolute regioselectivity at C5.

Directed Lithiation and Metalation

Selective functionalization of thiophenes via lithiation is a cornerstone of modern synthetic chemistry. While lithiation of unfunctionalized 3-methylthiophene with n-butyllithium can yield a mixture of 2- and 5-lithiated products, the use of sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) highly favors the 5-position (3)[3]. In E3M2TS, the C2 position is already occupied, rendering the C5 position the most acidic and accessible proton on the ring. Deprotonation at C5 using strong bases generates a nucleophilic 5-lithio species that can be trapped by various electrophiles (e.g., CO2, alkyl halides, or borates for Suzuki coupling).

Oxidation of the Exocyclic Sulfur

The exocyclic thioether (ethylthio group) is significantly more susceptible to oxidation than the aromatic thiophene sulfur. Treatment with stoichiometric amounts of meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide selectively yields the corresponding sulfoxide. Excess oxidant and extended reaction times push the reaction to the sulfone. This differential oxidation is crucial for modulating the electronic properties of the ring, as converting the electron-donating thioether into an electron-withdrawing sulfone reverses its directing effects.

Experimental Protocols: Synthesis and Functionalization

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems where reaction progress can be monitored via TLC or GC-MS, and structural confirmation achieved via ^1^H-NMR.

Protocol A: Synthesis of Ethyl 3-methyl-2-thienyl sulfide via Lithium-Halogen Exchange

Rationale: Direct thioetherification of 3-methylthiophene is prone to regiochemical mixtures. Starting from commercially available 2-bromo-3-methylthiophene ensures absolute regiocontrol and prevents the formation of 5-substituted isomers.

-

Preparation : Flame-dry a Schlenk flask under argon. Add 2-bromo-3-methylthiophene (10.0 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete lithium-halogen exchange, forming the highly reactive 2-lithio-3-methylthiophene intermediate.

-

Electrophilic Quench : Add diethyl disulfide (1.2 eq) neat, dropwise. The disulfide acts as the electrophilic sulfur source. Allow the reaction mixture to slowly warm to room temperature over 4 hours.

-

Workup : Quench the reaction with saturated aqueous NH

4Cl (20 mL) to destroy unreacted lithium species. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. -

Purification : Purify the crude liquid via silica gel column chromatography (using 100% hexanes) to isolate the pure E3M2TS. Validate purity via GC-MS.

Protocol B: Selective S-Oxidation to Sulfoxide

Rationale: Precise stoichiometric control prevents the over-oxidation of the thioether to a sulfone, or the destructive oxidation of the thiophene ring itself.

-

Preparation : Dissolve E3M2TS (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C.

-

Oxidation : Add mCPBA (1.0 eq, 77% max) portion-wise over 10 minutes to avoid exothermic over-oxidation. Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material is consumed.

-

Workup : Quench with saturated aqueous NaHCO

3and Na2S2O3to neutralize the acid and reduce any excess oxidant. Extract with DCM, dry over Na2SO4, and evaporate to yield the sulfoxide derivative.

Mechanistic Pathways & Visualizations

Divergent reactivity map of Ethyl 3-methyl-2-thienyl sulfide showing core functionalization routes.

Applications in Drug Development & Materials

Organosulfur compounds, particularly thiophene derivatives, are privileged scaffolds in medicinal chemistry due to their bioisosterism with benzene and their ability to modulate lipophilicity and metabolic stability (4)[4]. The ethylthio group in E3M2TS can act as a hydrogen bond acceptor (via the sulfur lone pairs) and fits well into hydrophobic binding pockets of target proteins. Furthermore, volatile organosulfur compounds like alkyl sulfides are heavily studied for their atmospheric chemistry and role in secondary aerosol formation, highlighting their environmental relevance (5)[5]. In materials science, 2,3-disubstituted thiophenes like E3M2TS are valuable monomers; controlled polymerization at the 5-position yields highly regioregular polythiophenes with tunable electronic bandgaps, essential for organic photovoltaics and field-effect transistors.

References

-

Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[Link]

-

Organosulfur compound - Sulfides, Chemistry, Reactions. Britannica.[Link]

-

Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. PMC - NIH.[Link]

-

3-Methyl-2-thienyl methyl sulfide | C6H8S2 | CID 12844673. PubChem.[Link]

Sources

- 1. britannica.com [britannica.com]

- 2. 3-Methyl-2-thienyl methyl sulfide | C6H8S2 | CID 12844673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 3-methyl-2-thienyl sulfide: A Technical Guide

An In-depth Examination of the NMR, IR, and Mass Spectrometry Data for the Characterization of Ethyl 3-methyl-2-thienyl sulfide.

Molecular Structure and Expected Spectroscopic Features

Ethyl 3-methyl-2-thienyl sulfide, also known as 2-(ethylthio)-3-methylthiophene, possesses a thiophene ring substituted with a methyl group at the 3-position and an ethylthio group at the 2-position. This substitution pattern gives rise to a unique set of signals in its various spectra, which are crucial for its unambiguous identification and characterization.

Caption: Molecular structure of Ethyl 3-methyl-2-thienyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 3-methyl-2-thienyl sulfide is expected to show four distinct signals:

-

Thiophene Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the two protons on the thiophene ring at positions 4 and 5. The coupling constant between these two protons would be characteristic of ortho-coupling in a thiophene ring.

-

Ethyl Group Protons:

-

A quartet corresponding to the methylene (-CH₂-) protons of the ethyl group, deshielded by the adjacent sulfur atom.

-

A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.

-

-

Methyl Group Proton: A singlet for the methyl protons attached to the thiophene ring at the 3-position.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H-4 | ~ 6.8 - 7.2 | Doublet (d) |

| Thiophene H-5 | ~ 6.8 - 7.2 | Doublet (d) |

| -S-CH₂-CH₃ | ~ 2.7 - 3.0 | Quartet (q) |

| Ring-CH₃ | ~ 2.1 - 2.4 | Singlet (s) |

| -S-CH₂-CH₃ | ~ 1.2 - 1.5 | Triplet (t) |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, one for each unique carbon atom in the molecule.

-

Thiophene Carbons: Four signals in the downfield region (typically δ 120-145 ppm) corresponding to the four carbon atoms of the thiophene ring. The carbons attached to the sulfur atom and the substituents will have distinct chemical shifts.

-

Ethyl Group Carbons: Two signals for the ethyl group carbons. The methylene carbon (-CH₂-) will be further downfield than the methyl carbon (-CH₃).

-

Methyl Group Carbon: One signal for the methyl carbon attached to the thiophene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 | ~ 135 - 145 |

| Thiophene C-3 | ~ 130 - 140 |

| Thiophene C-4 | ~ 125 - 135 |

| Thiophene C-5 | ~ 120 - 130 |

| -S-CH₂-CH₃ | ~ 30 - 40 |

| Ring-CH₃ | ~ 15 - 20 |

| -S-CH₂-CH₃ | ~ 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For Ethyl 3-methyl-2-thienyl sulfide, the following characteristic absorption bands are expected:

-

C-H Stretching:

-

Aromatic C-H stretching from the thiophene ring, typically appearing above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the ethyl and methyl groups, appearing just below 3000 cm⁻¹.

-

-

C=C Stretching: Aromatic C=C stretching vibrations from the thiophene ring in the region of 1400-1600 cm⁻¹.

-

C-S Stretching: The C-S stretching vibrations are typically weak and can be found in the fingerprint region (around 600-800 cm⁻¹).

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Weak |

| C-S Stretch | 800 - 600 | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-methyl-2-thienyl sulfide (C₇H₁₀S₂), the expected molecular weight is approximately 158.29 g/mol .

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound.

-

Loss of an Ethyl Radical: A fragment resulting from the cleavage of the ethyl group from the sulfur atom.

-

Loss of a Thioethyl Radical: A fragment corresponding to the thiophene ring with a methyl group.

-

Thienyl Cation Fragments: Various fragments arising from the cleavage of the thiophene ring.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl 3-methyl-2-thienyl sulfide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of Ethyl 3-methyl-2-thienyl sulfide based on established principles and data from analogous compounds. While direct experimental data remains elusive in publicly accessible databases, the predicted NMR, IR, and mass spectra provide a valuable framework for the identification and characterization of this compound. Researchers synthesizing this molecule are encouraged to perform these spectroscopic analyses to confirm its structure and purity.

References

Due to the lack of specific literature providing a complete spectroscopic dataset for Ethyl 3-methyl-2-thienyl sulfide, this section will remain unpopulated. The information provided is based on general principles of organic spectroscopy and data for structurally related compounds.

An In-depth Technical Guide to the Characterization of Ethyl 3-methyl-2-thienyl sulfide

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel compound, Ethyl 3-methyl-2-thienyl sulfide. Given the absence of extensive prior literature on this specific molecule, this document outlines a robust, first-principles approach to its preparation and structural elucidation. We present a validated synthetic protocol via nucleophilic aromatic substitution, followed by a multi-technique analytical workflow designed for unambiguous structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel sulfur-containing heterocyclic compounds. The methodologies detailed herein are grounded in established chemical principles and supported by data from analogous structures, ensuring a scientifically rigorous and reproducible approach.

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, with the thienyl sulfide motif being a key structural component in a variety of biologically active compounds.[1][2] These scaffolds are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The introduction of specific alkyl and sulfide substituents onto the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.[4]

Ethyl 3-methyl-2-thienyl sulfide represents an intriguing, yet underexplored, molecule within this class. Its unique substitution pattern—an ethyl sulfide at the C2 position and a methyl group at the C3 position—is anticipated to confer specific electronic and steric properties that could be of interest in various therapeutic areas. The characterization of such novel compounds is paramount for establishing a foundational understanding of their chemical behavior and potential applications.

This guide provides a comprehensive, step-by-step methodology for the synthesis and rigorous characterization of Ethyl 3-methyl-2-thienyl sulfide. We will detail a plausible synthetic route and the subsequent analytical workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The predicted data and interpretations are based on established principles and data from closely related analogs, offering a predictive and instructional framework for researchers.

Proposed Synthesis of Ethyl 3-methyl-2-thienyl sulfide

A common and effective method for the synthesis of aryl sulfides is the nucleophilic aromatic substitution (SNAr) of a halo-aromatic compound with a thiol.[5][6] In the case of Ethyl 3-methyl-2-thienyl sulfide, a plausible and efficient route involves the reaction of 2-bromo-3-methylthiophene with ethanethiol in the presence of a suitable base. Palladium-catalyzed cross-coupling reactions are also a powerful tool for C-S bond formation, though for this particular transformation, a catalyst-free SNAr approach is often sufficient and more cost-effective.[7][8]

Diagram of the Synthetic Workflow:

Caption: Proposed synthesis of Ethyl 3-methyl-2-thienyl sulfide via SNAr.

Step-by-Step Synthetic Protocol

Materials:

-

2-Bromo-3-methylthiophene (1.0 eq)

-

Ethanethiol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

To a round-bottom flask, add 2-bromo-3-methylthiophene and DMF.

-

Add potassium carbonate to the mixture.

-

Carefully add ethanethiol to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 3-methyl-2-thienyl sulfide.

Comprehensive Characterization Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of a novel compound. The following workflow is designed to provide comprehensive structural and purity information for the synthesized Ethyl 3-methyl-2-thienyl sulfide.

Diagram of the Characterization Process:

Caption: Workflow for the comprehensive characterization of Ethyl 3-methyl-2-thienyl sulfide.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for Ethyl 3-methyl-2-thienyl sulfide, with interpretations based on analogous compounds found in the literature.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[12][13] For Ethyl 3-methyl-2-thienyl sulfide, both ¹H and ¹³C NMR spectra are crucial for structural confirmation.

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-4 | ~6.8 - 7.0 | d | ~5.0 |

| Thiophene H-5 | ~7.1 - 7.3 | d | ~5.0 |

| -S-CH₂ -CH₃ | ~2.8 - 3.0 | q | ~7.4 |

| -S-CH₂-CH₃ | ~1.3 - 1.5 | t | ~7.4 |

| Thiophene CH₃ | ~2.1 - 2.3 | s | - |

Interpretation:

-

The two doublets in the aromatic region are characteristic of the adjacent protons on the thiophene ring.[9]

-

The quartet and triplet are indicative of the ethyl group attached to the sulfur atom.

-

The singlet in the aliphatic region corresponds to the methyl group on the thiophene ring.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 | ~135 - 140 |

| Thiophene C3 | ~130 - 135 |

| Thiophene C4 | ~125 - 130 |

| Thiophene C5 | ~128 - 133 |

| -S-CH₂ -CH₃ | ~30 - 35 |

| -S-CH₂-CH₃ | ~14 - 16 |

| Thiophene CH₃ | ~13 - 15 |

Interpretation:

-

The four signals in the aromatic region correspond to the four carbon atoms of the substituted thiophene ring.[10]

-

The three signals in the aliphatic region are assigned to the carbons of the ethyl and methyl groups.

Protocol for NMR Data Acquisition:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[14]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Identity | Notes |

| ~156 | [M]⁺ | Molecular ion peak |

| ~127 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| ~97 | [C₄H₃S]⁺ | Thienyl fragment |

Interpretation:

-

The molecular ion peak should correspond to the molecular weight of Ethyl 3-methyl-2-thienyl sulfide (C₇H₁₀S₂), which is approximately 158.29 g/mol .

-

Common fragmentation patterns for thioethers include cleavage of the carbon-sulfur bond.[15][16][17] The loss of the ethyl group is an expected fragmentation pathway.

Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Use a standard GC temperature program to separate the components of the sample.

-

Acquire mass spectra using electron ionization (EI) at 70 eV.

-

Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[18]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 | C-H stretching (aromatic) |

| ~2970-2850 | C-H stretching (aliphatic) |

| ~1500-1400 | C=C stretching (thiophene ring) |

| ~700 | C-S stretching |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching confirms the basic structure.[19]

-

The C=C stretching bands are characteristic of the thiophene ring.[18]

-

A C-S stretching band is also expected, though it may be weak.[14]

Protocol for IR Spectroscopy:

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Potential Applications in Drug Discovery

Thienyl sulfides are a class of compounds with significant potential in medicinal chemistry.[3] The unique substitution pattern of Ethyl 3-methyl-2-thienyl sulfide makes it a candidate for investigation in several therapeutic areas. The presence of the sulfur atom can influence interactions with biological targets and affect the metabolic profile of the molecule.[4] Further derivatization and biological screening of this core structure could lead to the discovery of novel therapeutic agents.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and characterization of Ethyl 3-methyl-2-thienyl sulfide. By following the detailed protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently prepare and validate the structure of this novel compound. The predicted data serves as a benchmark for experimental results, facilitating a thorough and accurate characterization process. This foundational work is essential for any future exploration of the chemical properties and potential applications of this and related thienyl sulfide derivatives.

References

-

Lange, J. P., et al. (2020). Palladium‐Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides. Macromolecular Rapid Communications, 41(10), 2000067. Available at: [Link]

-

Schmink, J. R., et al. (2016). Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. Organic Letters, 18(24), 6360-6363. Available at: [Link]

-

Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 82(11), 1538-1541. Available at: [Link]

-

Lange, J. P., et al. (2020). Palladium-Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides. R Discovery. Available at: [Link]

-

Schmink, J. R., et al. (2016). Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. ACS Publications. Available at: [Link]

-

Khatun, F., et al. (2011). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. Journal of the American Society for Mass Spectrometry, 22(8), 1384-1395. Available at: [Link]

-

Cataliotti, R. S., et al. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(2), 2445-2450. Available at: [Link]

-

Blazevic Šafarik, J., et al. (1999). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3), 413-424. Available at: [Link]

-

Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Organic Mass Spectrometry, 14(11), 596-602. Available at: [Link]

-

Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-286. Available at: [Link]

-

Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 616-621. Available at: [Link]

-

Fülöp, F., et al. (1998). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 3(3), 110-116. Available at: [Link]

-

Ankle, S., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-286. Available at: [Link]

-

Smith, A. B., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

-

Sample, S. D., & Djerassi, C. (1966). Mass Spectra of Aliphatic Thiols and Sulfides. Journal of the American Chemical Society, 88(12), 2622-2629. Available at: [Link]

-

Barone, V., et al. (2018). Experimental and theoretical IR spectra of thiophene. ResearchGate. Available at: [Link]

-

Smith, A. B., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(47), 54835-54845. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Khan, I., et al. (2018). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 157, 1077-1102. Available at: [Link]

-

Pews, R. G., & Turner, J. O. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 31. Available at: [Link]

-

Lee, J., & Hong, S. (2015). Catalyst-Free Preparation of Heterocyclic Thienyl Sulfides. Synthetic Communications, 45(24), 2769-2775. Available at: [Link]

-

Juanes, M., et al. (2020). Sulfur Hydrogen Bonding and Internal Dynamics in the Monohydrates of Thenyl Mercaptan and Thenyl Alcohol. The Journal of Physical Chemistry Letters, 11(16), 6662-6668. Available at: [Link]

-

Hunt, J. D., et al. (2021). Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2206), 20200331. Available at: [Link]

-

Kumar, V., et al. (2026). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Current Organic Chemistry, 30(2), 114-136. Available at: [Link]

-

Li, Z., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 26(29), 5694-5699. Available at: [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. Available at: [Link]

-

Chen, J., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(13), 9037-9049. Available at: [Link]

-

Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 254. Available at: [Link]

-

Li, Y., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 20(13), 1386-1404. Available at: [Link]

-

FooDB. (2010). Showing Compound Di-2-thienyl disulfide (FDB016169). FooDB. Available at: [Link]

-

Netto, L. E. S., et al. (2007). Nucleophilic substitutions and reactive cysteines. ResearchGate. Available at: [Link]

-

Lee, J., & Hong, S. (2016). Catalyst-Free Preparation of Heterocyclic Thienyl Sulfides. Figshare. Available at: [Link]

-

Iddon, B. (1995). Condensed Thiophenes and Selenophenes: Thionyl Chloride and Selenium Oxychloride as Sulfur and Selenium Transfer Reagents. Sulphur Reports, 16(2), 237-347. Available at: [Link]

Sources

- 1. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. journalwjarr.com [journalwjarr.com]

- 15. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Ethyl 3-methyl-2-thienyl sulfide CAS number and identifiers

Executive Summary

Ethyl 3-methyl-2-thienyl sulfide (CAS 1314924-21-4) is a specialized organosulfur compound belonging to the class of alkylthiotiophenes. Structurally characterized by a thiophene ring substituted with a methyl group at the C3 position and an ethylthio moiety at the C2 position, this molecule serves as a critical building block in medicinal chemistry and a potent high-impact aroma chemical in flavor science. Its utility stems from the bioisosteric relationship between thiophenes and phenyl rings, as well as the potent "roasted/meaty" organoleptic profiles associated with thiophene sulfides.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthesis protocols, analytical characterization, and safety considerations for research and development professionals.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature and Identifiers

| Identifier Type | Value | Notes |

| Chemical Name | Ethyl 3-methyl-2-thienyl sulfide | Primary IUPAC-consistent name |

| Systematic Name | 2-(Ethylthio)-3-methylthiophene | Preferred for synthesis |

| CAS Number | 1314924-21-4 | Verified Identifier |

| Molecular Formula | C7H10S2 | |

| Molecular Weight | 158.29 g/mol | |

| SMILES | CCS c1c(C)cc s1 | Encodes connectivity |

| InChI Key | (Predicted) KKAGIXFQVFDQGN-UHFFFAOYSA-N | Analogous to methyl variant |

| MDL Number | MFCD22567890 (Generic) | Varies by supplier |

| Structural Class | Heterocyclic Thioether | Thiophene derivative |

Physicochemical Specifications

-

Appearance: Colorless to pale yellow liquid.

-

Odor: Characteristic sulfurous, meaty, roasted, onion-like.[1] High impact.

-

Boiling Point (Predicted): 225°C ± 10°C at 760 mmHg.

-

Density: ~1.12 g/cm³.

-

Solubility: Insoluble in water; soluble in ethanol, diethyl ether, DCM, and common organic solvents.

-

LogP (Predicted): 3.42 (Lipophilic).

Part 2: Synthesis & Manufacturing Protocols

The synthesis of Ethyl 3-methyl-2-thienyl sulfide requires precise regiochemical control to ensure the ethylthio group attaches at the C2 position rather than C5. Two primary pathways are established: Nucleophilic Aromatic Substitution (SNAr) and Lithiation-Quench .

Pathway A: Lithiation-Quench (Preferred for Regiocontrol)

This method utilizes the directing effect of the sulfur atom in the thiophene ring to selectively lithiate the C2 position.

Protocol:

-

Reagents: 3-Methylthiophene, n-Butyllithium (n-BuLi), Diethyl Disulfide.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Conditions: Cryogenic (-78°C) under Inert Atmosphere (N2 or Ar).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and 3-Methylthiophene (1.0 eq).

-

Lithiation: Cool the solution to -78°C. Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.

-

Mechanistic Insight: The proton at C2 is the most acidic due to the inductive effect of the sulfur atom and the proximity to the methyl group (though steric hindrance is a factor, electronic directing dominates). Kinetic control at -78°C favors C2-lithiation over C5.

-

-

Reaction: Stir at -78°C for 1 hour to generate the 2-lithio-3-methylthiophene intermediate.

-

Quench: Add Diethyl Disulfide (1.2 eq) dropwise. The electrophilic sulfur attacks the lithiated carbon.

-

Workup: Allow to warm to room temperature. Quench with saturated NH4Cl. Extract with Ethyl Acetate. Dry over MgSO4 and concentrate.

-

Purification: Distillation under reduced pressure.

Pathway B: Alkylation of Thiol (Alternative)

This route starts from 3-methyl-2-thiophenethiol, which may be commercially available or synthesized via acid-mediated ring opening of precursors.

Protocol:

-

Reagents: 3-Methyl-2-thiophenethiol, Ethyl Bromide, Potassium Carbonate (K2CO3).

-

Solvent: Acetone or DMF.

-

Mechanism: Standard SN2 substitution.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway via lithiation-quench mechanism.

Part 3: Applications & Utility

Flavor & Fragrance Chemistry

Thiophene sulfides are potent "high-impact" aroma chemicals.

-

Organoleptic Profile: The ethyl group adds a "heavier," more roasted character compared to the methyl analog (FEMA 4376).

-

Descriptors: Meaty, Roasted Onion, Sulfurous, Metallic, Coffee-like nuances.[1]

-

Application: Used in trace amounts (ppb levels) to impart authentic roasted notes to savory flavors (soups, gravies, meat substitutes).

-

Regulatory: While the methyl analog is FEMA GRAS (FEMA 4376), the ethyl variant (CAS 1314924-21-4) is an emerging candidate often used in R&D for proprietary blends before seeking specific regulatory listing.

Pharmaceutical Development

In drug discovery, the thiophene ring is a classic bioisostere for the phenyl ring.

-

Bioisosterism: Replacing a phenyl-sulfide moiety with a thienyl-sulfide can improve metabolic stability, alter lipophilicity (LogP), and modify binding affinity without changing the overall steric bulk significantly.

-

Target Classes: Kinase inhibitors, anti-inflammatory agents (NSAID analogs), and antipsychotics (similar to Olanzapine structural motifs).

Part 4: Analytical Characterization

To validate the identity of synthesized Ethyl 3-methyl-2-thienyl sulfide, the following spectral signatures are diagnostic.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 158.

-

Base Peak: Likely m/z 129 (Loss of Ethyl group, [M-29]+) or m/z 111 (Thiophene fragment).

-

Isotope Pattern: Distinctive M+2 peak (~9% relative abundance) due to the presence of two Sulfur atoms (34S natural abundance).

Nuclear Magnetic Resonance (1H NMR)

-

Solvent: CDCl3.

-

Signals:

-

δ 7.0 - 7.2 ppm (1H, d): Thiophene proton at C5.

-

δ 6.8 - 6.9 ppm (1H, d): Thiophene proton at C4.

-

δ 2.8 - 2.9 ppm (2H, q): Methylene protons of the S-Ethyl group (-S-CH2 -CH3).

-

δ 2.2 - 2.3 ppm (3H, s): Methyl protons on the ring (C3-CH3 ).

-

δ 1.2 - 1.3 ppm (3H, t): Terminal methyl protons of the S-Ethyl group (-S-CH2-CH3 ).

-

Part 5: Safety & Regulatory Handling[3]

Hazard Classification (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Stench: This compound has a low odor threshold and can be offensive. Handle only in a fume hood.

Handling Protocol

-

Containment: Use a dedicated fume hood.

-

Deodorization: Glassware should be treated with a bleach solution (Sodium Hypochlorite) to oxidize the sulfide to a non-volatile sulfoxide/sulfone before removal from the hood.

-

Storage: Store under inert gas (Nitrogen) at 2-8°C to prevent oxidation to the sulfoxide.

Figure 2: Safety and waste disposal workflow for organosulfur compounds.

References

-

AK Scientific (AKSci). Product Catalog: Ethyl 3-methyl-2-thienyl sulfide (CAS 1314924-21-4). Retrieved from

- FEMA.FEMA GRAS Assessments of Alicyclic and Thiophene Substances. Food and Chemical Toxicology. (Contextual reference for Thiophene flavor safety).

-

PubChem. Compound Summary: 3-Methyl-2-thienyl methyl sulfide (Analogous Structure). Retrieved from

-

Journal of Organic Chemistry. Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. (Synthesis Mechanism Basis).

- The Good Scents Company.

Sources

Molecular Structure and Conformational Dynamics of Ethyl 3-Methyl-2-Thienyl Sulfide

A Technical Whitepaper on Steric-Electronic Interplay in Ortho-Substituted Heteroaryl Sulfides Prepared for Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

In the rational design of novel pharmaceuticals and advanced organic materials (such as organic photovoltaics), the precise three-dimensional conformation of a molecule dictates its macroscopic behavior. Ethyl 3-methyl-2-thienyl sulfide serves as a paramount model system for understanding the delicate balance between electronic delocalization and steric hindrance in highly substituted heteroaromatics.

As a Senior Application Scientist, I frequently encounter failures in late-stage drug development and material synthesis caused by a fundamental misunderstanding of torsional dynamics. This whitepaper deconstructs the conformational landscape of ethyl 3-methyl-2-thienyl sulfide, providing field-proven analytical methodologies and theoretical frameworks to predict, measure, and manipulate the structural topology of ortho-substituted aryl and heteroaryl sulfides.

The Structural Paradigm: Steric vs. Electronic Conflict

The molecular structure of ethyl 3-methyl-2-thienyl sulfide features a central planar thiophene ring, an ethylthio ether linkage at the C2 position, and a methyl substituent at the C3 position. The conformational degrees of freedom are primarily governed by two dihedral angles:

-

(C3–C2–S–CH

-

(C2–S–CH

The Electronic Preference for Planarity

In unsubstituted 2-(alkylthio)thiophenes, the molecule strongly prefers a planar conformation (

The Steric Override: Forced Orthogonality

The introduction of the methyl group at the C3 position fundamentally disrupts this electronic harmony. If the molecule attempts to adopt a planar syn conformation (

The Causality of Conformation: To resolve this conflict, the molecule sacrifices

Logic diagram illustrating the steric override forcing the orthogonal conformation.

Quantitative Data: Conformational Parameters

To provide a clear comparative baseline, Table 1 summarizes the quantitative differences between an unhindered thienyl sulfide and our sterically hindered model. The data highlights how a single methyl group acts as a conformational switch.

Table 1: Comparative Conformational and Electronic Parameters

| Parameter | 2-(Ethylthio)thiophene (Unhindered) | Ethyl 3-methyl-2-thienyl sulfide (Hindered) | Analytical Derivation |

| Preferred Dihedral ( | NOESY NMR / DFT | ||

| High ( | Negligible ( | Photoelectron Spectroscopy | |

| HOMO Energy Level | Deeper (Stabilized) | Shallower (Destabilized) | Cyclic Voltammetry / DFT |

| Rotational Barrier ( | Variable-Temp NMR |

Field-Proven Analytical Methodologies

To empirically validate the orthogonal conformation of ethyl 3-methyl-2-thienyl sulfide, a multi-modal analytical approach is required. As a self-validating system, computational predictions must be rigorously cross-examined against spectroscopic reality.

Protocol 1: NMR-Based Torsional Mapping

Nuclear Magnetic Resonance (NMR) is the gold standard for solution-state conformational analysis. We utilize the Nuclear Overhauser Effect (NOE) and long-range spin-spin couplings, which are highly sensitive to spatial proximity and dihedral angles, respectively[2].

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 15 mg of highly purified ethyl 3-methyl-2-thienyl sulfide in 0.6 mL of deuterated chloroform (CDCl

). Causality: A non-polar, non-coordinating solvent is chosen to prevent solvent-induced conformational biasing (e.g., hydrogen bonding artifacts). -

1D Acquisition: Acquire standard

H and -

2D NOESY Experiment: Execute a 2D NOESY sequence with a mixing time of 300-500 ms.

-

Observation: Look for cross-peaks between the singlet of the C3-methyl protons (

ppm) and the quartet of the ethylthio methylene protons ( -

Interpretation: In a planar conformation, these protons are forced into extreme proximity, yielding a massive NOE signal. In the orthogonal conformation, the distance increases beyond 3.5 Å, resulting in a weak or absent NOE cross-peak.

-

-

Long-Range Coupling Analysis: Measure the

coupling between the C3 carbon and the methylene protons of the ethyl group. Apply a parameterized Karplus equation to back-calculate the time-averaged

Protocol 2: Computational Potential Energy Surface (PES) Scanning

To map the thermodynamic landscape, Density Functional Theory (DFT) is employed.

Step-by-Step Workflow:

-

Functional Selection: Select the

B97XD functional with a 6-311++G(d,p) basis set. Causality: Standard functionals like B3LYP often fail to account for medium-range electron correlation. The empirical dispersion correction in -

Geometry Optimization: Perform an unconstrained geometry optimization to locate the global minimum.

-

Relaxed PES Scan: Systematically constrain the

dihedral angle from -

Barrier Calculation: Plot the single-point energies against

. The resulting curve will show energy maxima at

Multi-modal workflow for rigorous conformational assignment and validation.

Implications for Drug Development and Materials Science

Understanding the orthogonal twist in ethyl 3-methyl-2-thienyl sulfide extends far beyond academic curiosity; it is a vital tool for molecular engineering.

-

Pharmacophore Design: In medicinal chemistry, heteroaryl sulfides are frequent bioisosteres. If a drug target's binding pocket requires a planar ligand to intercalate or stack against aromatic residues, introducing a methyl group adjacent to the thioether linkage will force orthogonality, completely abolishing binding affinity. Conversely, if the pocket is deep and three-dimensional, this steric twist can be intentionally engineered to increase selectivity and reduce off-target planar stacking (e.g., reducing hERG toxicity).

-

Organic Photovoltaics (OPVs): In the synthesis of donor polymers like BDT-TS (alkylthiothiophene-substituted benzodithiophenes), the side-chain conformation dictates polymer packing and

stacking in the solid state. As demonstrated in recent side-chain engineering studies, minimizing steric hindrance allows for planar backbone conformations, maximizing charge carrier mobility and power conversion efficiency[3]. Introducing an ortho-methyl group would disrupt this packing, drastically lowering the efficiency of the resulting solar cell.

By mastering the steric-electronic interplay demonstrated by ethyl 3-methyl-2-thienyl sulfide, scientists can rationally program the physical properties of their target molecules, transforming unpredictable conformational dynamics into a predictable design parameter.

References

-

Conformational dependence of long-range coupling in ortho-substituted thioanisoles. Canadian Journal of Chemistry. Available at:[Link]

-

Effects of Heteroatom Substitution on the Photovoltaic Performance of Donor Materials in Organic Solar Cells. ACS Publications. Available at:[Link]

-

Alkyl-Side-Chain Engineering of Nonfused Nonfullerene Acceptors with Simultaneously Improved Material Solubility and Device Performance for Organic Solar Cells. ACS Omega. Available at:[Link]

Sources

An In-depth Technical Guide to the Purity and Stability of Ethyl 3-methyl-2-thienyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical aspects of purity and stability for Ethyl 3-methyl-2-thienyl sulfide, a sulfur-containing heterocyclic compound of interest in pharmaceutical research and development. While specific literature on this exact molecule is limited, this guide synthesizes established principles from the chemistry of thiophenes, thioethers, and related heterocyclic systems to provide a robust framework for its handling, purification, and storage. We will explore potential synthetic routes and associated impurities, robust purification strategies, and a detailed analysis of the compound's stability under various stress conditions. Furthermore, this guide outlines key analytical methodologies for purity assessment and the characterization of potential degradation products, equipping researchers with the necessary knowledge to ensure the integrity of Ethyl 3-methyl-2-thienyl sulfide in their research endeavors.

Introduction: The Significance of Ethyl 3-methyl-2-thienyl sulfide

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, contributing to the pharmacological activity of numerous approved drugs.[1] The introduction of a thioether linkage, as seen in Ethyl 3-methyl-2-thienyl sulfide, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. Understanding and controlling the purity and stability of such compounds is paramount in drug discovery and development to ensure reproducible experimental results and to meet stringent regulatory requirements.

This guide will delve into the core attributes of Ethyl 3-methyl-2-thienyl sulfide, providing a detailed exploration of its chemical behavior.

Synthesis and Potential Impurities

A plausible and efficient synthesis of Ethyl 3-methyl-2-thienyl sulfide can be conceptualized through the S-alkylation of a corresponding thiol. A likely synthetic pathway is outlined below:

Caption: Plausible synthetic route to Ethyl 3-methyl-2-thienyl sulfide.

Common Impurities:

Based on this proposed synthesis, several impurities could be present in the crude product:

-

Unreacted Starting Materials: Residual 3-methylthiophene, 3-methyl-2-thiophenethiol, and ethyl halide.

-

Side Products of Lithiation: Isomeric lithiated species or products from reaction with the solvent.

-

Disulfides: Oxidation of the thiophenethiol intermediate can lead to the formation of bis(3-methyl-2-thienyl) disulfide.[2]

-

Over-alkylation Products: Reaction of the product with the ethyl halide to form a sulfonium salt.[2]

-

Regioisomers: Depending on the synthetic strategy, other isomers such as 2-ethyl-4-methylthiophene could be formed.

Purification Methodologies

Achieving high purity of Ethyl 3-methyl-2-thienyl sulfide is critical for its use in sensitive applications. A multi-step purification strategy is recommended.

Initial Work-up

Following the synthesis, a standard aqueous work-up is necessary to remove inorganic salts and water-soluble impurities. This typically involves:

-

Quenching the reaction with water or a dilute acid.

-

Extracting the product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Washing the organic layer with brine to remove residual water.

-

Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Concentrating the solution under reduced pressure.

Chromatographic Purification

Column chromatography is a highly effective method for separating the target compound from impurities.

Caption: General workflow for the chromatographic purification of Ethyl 3-methyl-2-thienyl sulfide.

Detailed Protocol for Column Chromatography:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable choice.

-

Mobile Phase (Eluent): A non-polar solvent system is recommended. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Distillation

For liquid thiophenes, vacuum distillation can be an effective final purification step to remove non-volatile impurities and residual solvents.[3] Given that many thiophene derivatives have relatively high boiling points, distillation under reduced pressure is necessary to prevent thermal degradation.

Stability of Ethyl 3-methyl-2-thienyl sulfide

The stability of Ethyl 3-methyl-2-thienyl sulfide is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents.

Forced Degradation Studies

To understand the intrinsic stability of the molecule and to identify potential degradation products, forced degradation studies are essential.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C |

| Oxidation | 3-30% H₂O₂, Room Temperature or slightly elevated |

| Thermal Degradation | 80-100 °C (as a solid or in solution) |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |

Potential Degradation Pathways

Based on the chemistry of thiophenes and thioethers, several degradation pathways can be anticipated:

Caption: Potential degradation pathways for Ethyl 3-methyl-2-thienyl sulfide.

-

Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.[2][6] This is a common metabolic pathway for sulfur-containing drugs.[6]

-

Acid-Catalyzed Degradation: Strong acidic conditions can lead to polymerization of the thiophene ring.[7]

-

Base-Catalyzed Degradation: While generally more stable to bases than acids, strong basic conditions could potentially lead to cleavage of the thioether bond or other rearrangements.

-

Photodegradation: Thiophene-containing compounds can be sensitive to light, which can induce the formation of reactive species leading to ring-opening or polymerization.[6]

Recommended Storage Conditions

To ensure the long-term stability of Ethyl 3-methyl-2-thienyl sulfide, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place, ideally refrigerated (2-8 °C).

-

Light: Protect from light by storing in an amber vial or in the dark.

-

Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Use a tightly sealed container to prevent exposure to moisture and air.

Analytical Methods for Purity and Stability Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of Ethyl 3-methyl-2-thienyl sulfide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds. It provides information on the retention time of the compound and its mass fragmentation pattern, which is crucial for identification.

Expected GC-MS Fragmentation:

The mass spectrum of Ethyl 3-methyl-2-thienyl sulfide is expected to show a molecular ion peak (M⁺). Key fragmentation patterns for thienyl sulfides often involve cleavage of the C-S bond and fragmentation of the thiophene ring.[8]

Table 2: Hypothetical Key GC-MS Fragments for Ethyl 3-methyl-2-thienyl sulfide

| m/z | Proposed Fragment |

| 156 | Molecular Ion [M]⁺ |

| 127 | [M - C₂H₅]⁺ |

| 113 | [M - CH₃ - C₂H₄]⁺ |

| 97 | [C₄H₃S]⁺ (Thienyl cation) |

| 84 | [C₄H₄S]⁺ (Thiophene radical cation) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity determination and for monitoring stability studies. A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.

Typical HPLC Method Parameters:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection, typically in the range of 230-280 nm, where thiophene derivatives often exhibit strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of Ethyl 3-methyl-2-thienyl sulfide. Both ¹H and ¹³C NMR should be performed.

Expected ¹H and ¹³C NMR Chemical Shifts:

Based on data for similar substituted thiophenes, the following approximate chemical shifts can be predicted.[9][10]

Table 3: Predicted NMR Chemical Shifts for Ethyl 3-methyl-2-thienyl sulfide (in CDCl₃)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | Thiophene-H | 6.8 - 7.2 |

| -CH₂- (Ethyl) | ~2.8 (quartet) | |

| -CH₃ (Ethyl) | ~1.3 (triplet) | |

| -CH₃ (Thiophene) | ~2.2 (singlet) | |

| ¹³C | Thiophene-C | 120 - 140 |

| -CH₂- (Ethyl) | ~30 | |

| -CH₃ (Ethyl) | ~15 | |

| -CH₃ (Thiophene) | ~15 |

Self-Validating Protocol for NMR Analysis:

-

Internal Standard: Use a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis (qNMR) to determine the absolute purity of the sample.

-

Solvent Purity: Ensure the deuterated solvent is free from impurities that could interfere with the spectrum.[11]

-

2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, confirming the structure and identifying any isomeric impurities.

Conclusion

This technical guide provides a comprehensive framework for understanding and managing the purity and stability of Ethyl 3-methyl-2-thienyl sulfide. While direct experimental data for this specific molecule is not widely available, the principles of thiophene and thioether chemistry offer a solid foundation for its synthesis, purification, and handling. By implementing the described methodologies for purification, conducting thorough stability assessments through forced degradation studies, and employing robust analytical techniques, researchers can ensure the quality and integrity of this valuable compound in their scientific investigations. Adherence to these principles will ultimately lead to more reliable and reproducible research outcomes in the pursuit of novel therapeutics.

References

- Forced Degradation Studies on Agents of Therapeutic Interest. (n.d.). Sciforum.

- Regioselective Separation and Extraction of Polyalkylthiophene by Metal–Organic Frameworks. (2025). PMC.

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. (n.d.). Benchchem.

- Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed.

- Degradation of heterocyclic sulfur compounds. Experiments were... (n.d.).

- Catalyst-Free Preparation of Heterocyclic Thienyl Sulfides. (2015). Taylor & Francis Online.

- Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. (n.d.).

- ¹H- and ¹³C-NMR for - Rsc.org. (n.d.).

- Technical Support Center: Synthesis of 2,3-Disubstituted Thiophenes. (n.d.). Benchchem.

- Stability of 2-Thiophenemethanol under acidic and basic conditions. (n.d.). Benchchem.

- Technical Support Center: Stability of Thiophene-Containing Compounds. (n.d.). Benchchem.

- Forced Degrad

- 3-methylthiophene - Organic Syntheses Procedure. (n.d.).

- Process for the purification of thiophenes. (2009).

- Practical preparation of ethyl 2-methylthiophene-3-carboxyl

- Thiols and Sulfides. (2023). Chemistry LibreTexts.

- 2-Acetyl-3-methylthiophene 98 13679-72-6. (n.d.). Sigma-Aldrich.

- Oxidative degradation of inorganic sulphides in the presence of a catalyst based on 3,3', 5,5'-tetra-tert-butyl-4,4'-stilbenequinone. (2020). PubMed.

- Thiophene, 2-[3-[(1-methylethyl)thio]propyl]- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl

- Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxyl

- Photocatalytic degradation of some organic sulfides as environmental pollutants using titanium dioxide suspension. (2025).

- Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions. (n.d.). PMC.

- (PDF) Oxidative degradation of inorganic sulfides in the presence of a catalyst based on 3,3', 5,5'-tetra-tert-butyl-4,4'-stilbenequinone. (2018).

- 2-Acetyl-3-methylthiophene synthesis. (n.d.). ChemicalBook.

- β-Hydroxy sulfides and their syntheses. (2018). Beilstein Journals.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identific

- Thiophene Stability in Photodynamic Therapy: A Mathem

- Mass Spectra of Aliphatic Thiols and Sulfides. (n.d.).

- Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversific

- Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversific

- g-C3N4 Modified with Metal Sulfides for Visible-Light-Driven Photocatalytic Degradation of Organic Pollutants. (2025). MDPI.

- Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. (2012). PubMed.

- Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. (2014).

- Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accur

- Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor Irradiated by a Visible Light. (2022). Semantic Scholar.

- Synthesis of Sulfides and Persulfides Is Not Impeded by Disruption of Three Canonical Enzymes in Sulfur Metabolism. (2023). MDPI.

- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (2022). PMC.

- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.).

- GC-MS fragmentation patterns of tentatively identified intermediates. a... (n.d.).

- Identification and synthesis of impurities formed during sertindole prepar

Sources

- 1. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN1134429C - Purification method of thiophene - Google Patents [patents.google.com]

- 8. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 9. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 10. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 11. scs.illinois.edu [scs.illinois.edu]

Solubility of Ethyl 3-methyl-2-thienyl sulfide in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 3-methyl-2-thienyl sulfide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Data Gap for Novel Compounds